Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is a compound that features a cyclobutane ring, a common structural motif in organic chemistry with potential applications in medicinal chemistry. The presence of difluoromethyl and oxocarboxylate groups suggests that this compound could be of interest for the synthesis of biologically active molecules or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, which shares the cyclobutane core . Another relevant synthesis approach is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), which results in gem-difluorocyclobutanes, a core similar to the target compound . These methods highlight the potential synthetic routes that could be adapted for the synthesis of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can adopt different conformations. In the case of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, the cyclobutane ring is slightly distorted from a planar arrangement . This distortion could influence the reactivity and physical properties of the compound. The molecular structure is crucial for understanding the reactivity and potential applications of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate.
Chemical Reactions Analysis
Cyclobutane rings can undergo various chemical reactions. For example, the reaction with RuO4 leads to oxidative ring opening of related cycloalkane rings . The presence of difluoromethyl groups in the target compound could affect its reactivity, potentially leading to unique chemical transformations that could be exploited in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can vary widely. For instance, the synthesis of alkyl 1-bicyclobutanecarboxylates and their subsequent polymerization show that these compounds can form materials with high refractive indices and excellent thermal stability . The acid-base properties of cyclobutane derivatives are also influenced by substituents, as seen in the synthesis of 1-(difluoromethyl)cyclobutanecarboxylic acids, where the pKa values are consistent with the electron-withdrawing effect of the fluoroalkyl substituents . These properties are essential for understanding the behavior of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate in various environments and applications.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
gem-Difluorocyclobutane Core Synthesis : The gem-difluorocyclobutane core is a crucial structural element in medicinal chemistry due to its unique chemical properties and biological activity. A study by Lin et al. (2021) demonstrated a novel method for synthesizing 2-arylsubstituted gem-difluorocyclobutanes via migratory gem-difluorination of aryl-substituted methylenecycloproanes (MCPs). This method features mild reaction conditions and good functional group tolerance, producing derivatives that serve as valuable building blocks for biologically active molecules (Lin et al., 2021).
Fluorinated Amino Acids Synthesis : The synthesis of fluorinated analogues of amino acids is another significant application. Mykhailiuk et al. (2010) developed a new fluorinated analogue of 1-aminocyclobutane-1-carboxylate (ACBC), showcasing its potential in medicinal chemistry for the development of new pharmaceuticals (Mykhailiuk et al., 2010).
Materials Science Applications
Photocycloaddition in Coordination Polymers : In the field of materials science, the synthesis of coordination assemblies with photochromic properties is a notable application. Fetoh et al. (2019) synthesized two new coordination assemblies featuring photochromic diarylethene ligands. These complexes demonstrated reversible photochromic responses and single-molecule magnet-like behavior, highlighting the potential of such materials in the development of advanced functional materials (Fetoh et al., 2019).
Polymerization and Material Synthesis : The polymerization of cyclobutene derivatives presents opportunities for creating novel polymeric materials. Kitayama et al. (2004) explored the anionic polymerization of methyl cyclobutene-1-carboxylate, leading to polymers with unique properties and applications in materials science (Kitayama et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3/c1-12-6(11)7(5(8)9)2-4(10)3-7/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYNYSGTZSDRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate |
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